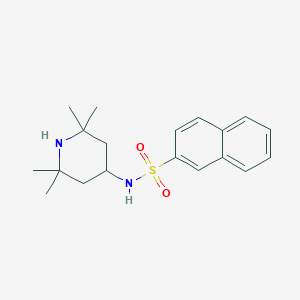
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of effects on biochemical and physiological processes. In
Scientific Research Applications
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to have inhibitory effects on various enzymes, including protein kinases and phosphodiesterases, which play important roles in cellular signaling pathways. Additionally, it has been used in studies of ion channels and neurotransmitter receptors, as well as in drug discovery efforts.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to bind to the active site of protein kinases and prevent their activation, leading to downstream effects on cellular signaling pathways. Additionally, it has been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these signaling molecules and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes and proteins that it interacts with. It has been found to have effects on cellular signaling pathways, including the cyclic nucleotide signaling pathway, the MAP kinase pathway, and the PI3K/Akt pathway. Additionally, it has been shown to have effects on ion channels and neurotransmitter receptors, which can have downstream effects on neuronal signaling and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function in a controlled manner. Additionally, the compound has been extensively studied and optimized for high yield and purity, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other molecules in addition to its intended target. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experimental setups.
Future Directions
There are many possible future directions for research on 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic agent, as it has been found to have effects on a variety of cellular processes that are relevant to disease states. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its interactions with specific enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research and drug discovery.
Synthesis Methods
The synthesis method of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves the reaction of 3-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
properties
Molecular Formula |
C16H23BrN2O |
|---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
InChI Key |
RXKOGQVUNAJCMR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)

![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


